molecular formula C16H19FN6O3 B2565691 ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate CAS No. 1291837-86-9

ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

Cat. No. B2565691
CAS RN: 1291837-86-9
M. Wt: 362.365
InChI Key: QKZUVFYKYMFZFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H19FN6O3 and its molecular weight is 362.365. The purity is usually 95%.
The exact mass of the compound ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities Evaluation

Researchers have developed ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing different nuclei, such as 1,3-oxazol(idin)e and 1,2,4-triazole, through several synthesis steps. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing good to moderate antimicrobial effects and notable antiurease and antilipase activities. This study highlights the compound's potential in creating derivatives with significant biological activities (Başoğlu et al., 2013).

Antimicrobial Activities of Novel Derivatives

A series of new 1,2,4-triazole derivatives were synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with promising antimicrobial activities. This work underscores the utility of the core structure in generating antimicrobial agents (Bektaş et al., 2007).

Mannich Reaction and Antimicrobial Activity

The synthesis of Mannich bases involving derivatives of ethyl 4-arylmethyleneamino compounds demonstrated good antimicrobial activity against test microorganisms. This study illustrates the compound's versatility in chemical transformations leading to biologically active derivatives (Fandaklı et al., 2012).

Synthesis and Biological Potential of Conazole Analogues

1,2,4-Triazole derivatives containing a piperazine nucleus were synthesized and evaluated for antimicrobial, antioxidant, antiurease, and anti-α-glucosidase activities. This research indicates the compound's framework is conducive to developing new analogues of antifungal azoles with broad biological potentials (Mermer et al., 2018).

Antitumor Activity of Novel Schiff Bases

A novel series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group showed promising antitumor activity, particularly against CDC25B. This study provides insight into the compound's potential in cancer research and therapy (Ding et al., 2016).

Design and Synthesis of Novel Insecticides

Exploring the serotonergic ligand 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound, researchers designed and synthesized derivatives displaying significant insecticidal activities. This study exemplifies the compound's application in developing novel insecticides with unique modes of action (Cai et al., 2010).

properties

IUPAC Name

ethyl 4-[5-(2-fluoroanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6O3/c1-2-26-16(25)23-9-7-22(8-10-23)15(24)13-14(20-21-19-13)18-12-6-4-3-5-11(12)17/h3-6H,2,7-10H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZUVFYKYMFZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.